1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothieno[3,4-d]imidazol-2-one 5,5-dioxide class, characterized by a bicyclic system fused with a sulfone group. The structure includes a 4-methoxyphenyl group (electron-donating) at position 1 and an m-tolyl group (meta-methylphenyl) at position 2. The 5,5-dioxide moiety enhances stability and influences electronic properties, making it relevant for pharmaceutical and materials science applications. While direct synthetic details for this compound are absent in the provided evidence, analogous methods involve nucleophilic substitution, Stille coupling, and alkylation under microwave or basic conditions .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-4-3-5-15(10-13)21-18-12-26(23,24)11-17(18)20(19(21)22)14-6-8-16(25-2)9-7-14/h3-10,17-18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOWTJLPWKAPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 342.40 g/mol
Biological Activity Overview
Research indicates that compounds in the thienoimidazole class exhibit a range of biological activities, including:
- Antiviral Activity: Many thienoimidazole derivatives have shown promising antiviral effects against various viruses.
- Antimicrobial Properties: These compounds often demonstrate significant antimicrobial activity against both gram-positive and gram-negative bacteria.
- Anticancer Potential: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thienoimidazole derivatives. For instance, a study reported that certain substituted thienoimidazoles displayed effective inhibition against the HIV-1 virus with low cytotoxicity:
| Compound | EC (μM) | CC (μM) | Therapeutic Index |
|---|---|---|---|
| Compound A | 3.98 | >400 | >100 |
| Compound B | 2.50 | >300 | >120 |
These results suggest that this compound may possess similar antiviral properties.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Proteases: Compounds in this class may inhibit viral proteases, which are crucial for viral replication.
- Modulation of Immune Response: Some derivatives have been shown to enhance immune responses, potentially aiding in the clearance of viral infections.
Antimicrobial Activity
Studies have also demonstrated that thienoimidazole derivatives exhibit significant antimicrobial activity. For example, a recent investigation into various derivatives found:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These findings suggest that the compound may be effective against a variety of pathogens.
Anticancer Activity
The anticancer potential of thienoimidazole derivatives has been explored in several studies. A notable study demonstrated that certain derivatives inhibited the proliferation of cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These results indicate that the compound may also exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
- Case Study on Antiviral Efficacy : In vitro studies showed that a derivative similar to our compound inhibited HIV-1 replication in human T-cells with an EC value significantly lower than standard antiviral drugs.
- Case Study on Antimicrobial Properties : A clinical isolate study revealed that a related thienoimidazole demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Electronic Effects
The target compound’s 4-methoxyphenyl and m-tolyl groups contrast with substituents in analogs:
- Halogenated Derivatives: describes 1-(3-bromophenyl)-3-(4-fluorophenyl)-tetrahydrothienoimidazolone 5,5-dioxide (MW: 425.27), where bromine (electron-withdrawing) and fluorine alter reactivity and binding affinity compared to methoxy groups .
- Trifluoromethyl Analogs : The compound in (C18H15F3N2O2S2, MW: 412.45) features a 3-trifluoromethylphenyl group, introducing strong electron-withdrawing effects that may enhance metabolic stability but reduce solubility .
- Ethoxy and Allyl Derivatives : and highlight ethoxy (electron-donating) and allyl groups, which influence steric bulk and synthetic flexibility .
Physicochemical Properties
- Density and Boiling Points : The trifluoromethyl analog () has a predicted density of 1.56 g/cm³ and boiling point of 559.1°C, suggesting the target compound may exhibit similar high thermal stability due to the sulfone group .
- Solubility : Methoxy and tolyl groups likely improve solubility in polar solvents compared to halogenated derivatives.
Tabulated Comparison of Key Analogs
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound?
The compound can be synthesized via cyclization reactions using potassium thioacetate in DMF under a nitrogen atmosphere. Key steps include refluxing with a Grignard reagent (e.g., derived from 1,4-dibromobutane) and subsequent carboxylation with dry CO₂. Purification is achieved through recrystallization from 2-propanol, yielding stereochemically defined products (3aS,6aR configuration) .
Q. What spectroscopic techniques are essential for structural confirmation?
Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. The methoxyphenyl groups produce aromatic proton signals at δ 7.2–6.8 ppm, while the sulfone (5,5-dioxide) moiety is confirmed via IR absorption at ~1300–1150 cm⁻¹. Mass spectra typically show [M+H]⁺ peaks aligned with theoretical molecular weights .
Q. How should researchers handle solubility and stability challenges during experiments?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability tests under nitrogen or argon atmospheres are recommended to prevent oxidation. Storage at –20°C in amber vials minimizes degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?
Catalyst selection (e.g., ceric ammonium nitrate, CAN) and solvent polarity significantly impact yields. For example, using DMF at 150°C improves cyclization efficiency. Stereoselectivity is controlled by chiral precursors or asymmetric catalysis, as demonstrated in analogous thienoimidazolone syntheses .
Q. What computational approaches predict electronic properties and reactivity?
Density functional theory (DFT) calculations model the electron-deficient thienoimidazolone core, identifying reactive sites for electrophilic substitution. HOMO-LUMO gaps (e.g., ~4.5 eV for similar derivatives) correlate with experimental oxidation stability .
Q. What crystallographic challenges arise, and how are they addressed?
Flexible tetrahydrothienoimidazolone rings hinder single-crystal growth. Slow evaporation from 2-propanol/water mixtures at 4°C promotes crystallization. X-ray diffraction confirms stereochemistry (3aS,6aR) and hydrogen-bonding networks critical for stability .
Q. How are byproducts like uncyclized intermediates or over-oxidized species characterized and removed?
TLC (silica gel, CH₂Cl₂/MeOH) monitors reaction progress. Column chromatography with gradient elution isolates the target compound. LC-MS and ¹H NMR distinguish byproducts, such as residual lactone intermediates or sulfoxide derivatives .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
Table 2. Spectroscopic Benchmarks
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons: δ 7.2–6.8 ppm (doublets) | |
| IR | Sulfone stretch: 1300–1150 cm⁻¹ | |
| HRMS | [M+H]⁺: m/z 443.12 (calculated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
